![molecular formula C10H9BrO B1276127 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one CAS No. 90772-52-4](/img/structure/B1276127.png)
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
“4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound . It is used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics .
Molecular Structure Analysis
The molecular structure of “4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one” is represented by the InChI code1S/C10H9BrO/c1-6-2-4-8 (11)7-3-5-9 (12)10 (6)7/h2,4H,3,5H2,1H3
. This indicates that the compound has a molecular weight of 225.08 . Physical And Chemical Properties Analysis
“4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . The compound has a molecular weight of 225.08 .Scientific Research Applications
Medicinal Chemistry Potential Anti-HIV Activity
Indole derivatives, which include compounds similar to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, have been reported to have potential anti-HIV activity. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their effectiveness against HIV-1 .
Pharmacokinetics Drug Development
The pharmacokinetic properties such as lipophilicity, druglikeness, and water solubility of indole derivatives are crucial in drug development. These properties help in understanding how the compound behaves in the body, which is essential for developing new medications .
Antiproliferative Activities Cancer Research
Compounds related to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one have shown remarked antiproliferative activities against certain cancer cell lines, indicating potential applications in cancer research and treatment .
Molecular Dynamics Simulation Stereochemistry Analysis
Molecular dynamics simulations of indole derivatives can provide insights into stereochemistry, isomerism, hybridization, and orbitals. This information is valuable for researchers studying the molecular structure and its implications on function .
Chemical Synthesis Building Block
As a brominated indenone derivative, this compound can serve as a building block in organic synthesis. It can be used to create more complex molecules for various research applications .
Analytical Chemistry Reference Material
Indenone derivatives can be used as reference materials in analytical chemistry for calibration and testing purposes. They help in ensuring the accuracy and reliability of analytical methods .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-bromo-7-methyl-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKRLSMUSWQION-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408331 |
Source
|
Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90772-52-4 |
Source
|
Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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